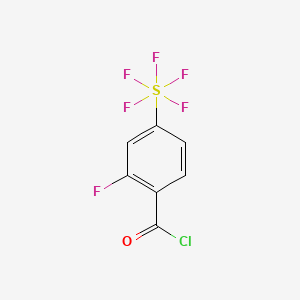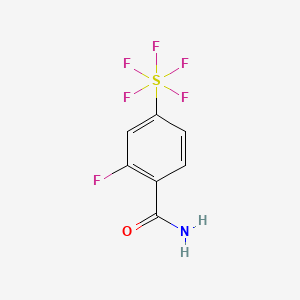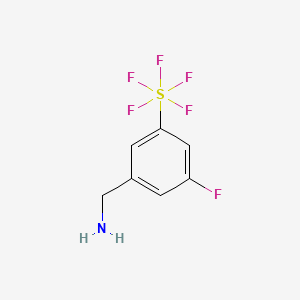![molecular formula C13H19NO B1399898 [1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine CAS No. 1341840-61-6](/img/structure/B1399898.png)
[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Palladium-Catalyzed Amination : The paper by Al-taweel et al. (2019) discusses the preparation of cyclopropyl-containing compounds through palladium-catalyzed amination, highlighting the synthesis of novel compounds with potential antibacterial activity (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).
Cyclopropanation in Medicinal Chemistry : Derosa et al. (2018) developed a Chan-Lam cyclopropylation reaction for synthesizing small molecules containing cyclopropane-heteroatom linkages, crucial in medicinal chemistry (Derosa et al., 2018).
Synthesis of Triazol Derivatives : Xin (2003) described the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one, a process involving Williamson synthesis and reductive amination, emphasizing the chemical versatility of cyclopropyl-containing compounds (Xin, 2003).
Hydrocarbonation and Hydroamination : Nakamura et al. (2003) explored the palladium-catalyzed hydrocarbonation and hydroamination of dihexylcyclopropene, demonstrating the chemical reactivity of cyclopropyl derivatives (Nakamura, Bajracharya, & Yamamoto, 2003).
Cyclopropanation Reactions : Piotrowski and Kerr (2018) reported a tandem cyclopropanation/Cloke-Wilson rearrangement for synthesizing heterocyclic scaffolds, highlighting the synthetic potential of cyclopropyl-based reactions (Piotrowski & Kerr, 2018).
Propriétés
IUPAC Name |
1-cyclopropyl-2-(4-ethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-10-3-7-12(8-4-10)15-9-13(14)11-5-6-11/h3-4,7-8,11,13H,2,5-6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQHAXXPYNEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



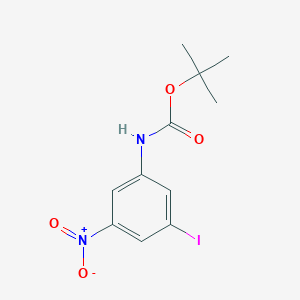

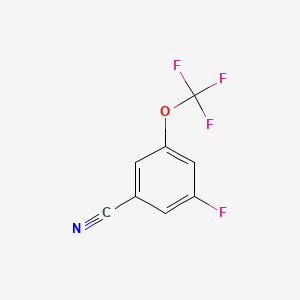
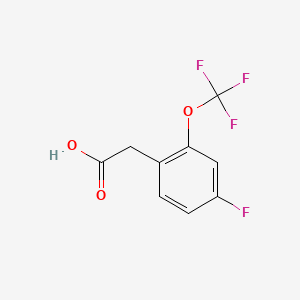
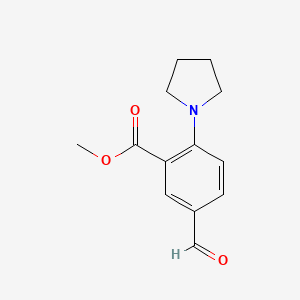
![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)
